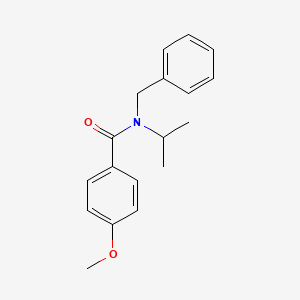

N-Benzyl-N-isopropyl-4-methoxybenzamide

CAS No.:

Cat. No.: VC13563706

Molecular Formula: C18H21NO2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO2 |

|---|---|

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | N-benzyl-4-methoxy-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3 |

| Standard InChI Key | MIAUCQRMTJWYDT-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-Benzyl-N-isopropyl-4-methoxybenzamide features a benzamide backbone where the nitrogen atom is substituted with both a benzyl group () and an isopropyl group (), while the benzamide aromatic ring is para-substituted with a methoxy group (). The IUPAC name, N-benzyl-4-methoxy-N-propan-2-ylbenzamide, reflects this substitution pattern.

Key Structural Features:

-

Amide functional group: The carbonyl () and amine () groups enable hydrogen bonding and interactions with biological targets .

-

Methoxy group: Enhances electron density on the aromatic ring, influencing reactivity and binding affinity .

-

Branched isopropyl group: Contributes to steric effects, potentially modulating solubility and metabolic stability.

Discrepancies in Molecular Weight:

Sources report slight variations in molecular weight (283.4 g/mol vs. 290.38 g/mol), likely due to isotopic differences or impurities in synthesized batches.

Synthetic Methodologies

Reaction Pathways and Optimization

The synthesis of N-Benzyl-N-isopropyl-4-methoxybenzamide typically follows a multi-step route starting from 4-methoxybenzoic acid, isopropylamine, and benzyl chloride.

Step 1: Activation of 4-Methoxybenzoic Acid

The carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or EDC in the presence of DMAP (4-dimethylaminopyridine) . This step generates a reactive intermediate, facilitating amide bond formation.

Step 2: Amidation with Isopropylamine

The activated acid reacts with isopropylamine under controlled conditions (e.g., to room temperature, inert atmosphere) to yield 4-methoxy-N-isopropylbenzamide.

Step 3: N-Benzylation

The secondary amine undergoes benzylation using benzyl chloride in the presence of a base (e.g., ) to install the benzyl group . Solvent selection (e.g., DCM or THF) and reaction time (12–24 hours) are critical for achieving high yields.

Example Procedure:

-

Dissolve 4-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous DCM.

-

Add DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol). Stir at for 30 minutes.

-

Add isopropylamine (0.89 g, 15 mmol) dropwise. Stir at room temperature for 12 hours.

-

Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane).

-

React the intermediate with benzyl chloride (1.26 g, 10 mmol) in THF with .

Characterization Data:

-

NMR (CDCl): δ 7.65–7.45 (m, Ar-H), 4.75 (d, , CH), 3.81 (s, OCH), 2.15 (s, CH) .

-

MS-ESI: 283.4 [M + H.

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP: Estimated at 3.2 (indicating moderate lipophilicity).

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DCM, and THF.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of , with decomposition observed above .

Applications in Chemical Research

Intermediate in Drug Discovery

The compound serves as a precursor for:

-

Dual sEH/PPARγ modulators: Merged scaffolds targeting metabolic and inflammatory diseases .

-

Antimicrobial agents: Modifications to the fatty acid chain or aromatic system could enhance activity .

Catalytic Studies

Pd-NHC complexes (e.g., from RSC Supporting Information ) enable efficient Buchwald-Hartwig aminations, suggesting utility in synthesizing derivatives with varied aryl groups.

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activities.

-

Structure-Activity Relationships (SAR): Modifying the isopropyl or methoxy groups to optimize potency and selectivity.

-

Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume